molecular formula C12H17FN2O B13271087 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide

Cat. No.: B13271087
M. Wt: 224.27 g/mol
InChI Key: JYZWVOVXGVVHCJ-UHFFFAOYSA-N
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Description

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide is an organic compound with a complex structure that includes an amino group, a fluorophenyl group, and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: This compound shares a similar fluorophenyl group and has been studied for its therapeutic potential.

    (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl: Another compound with a fluorophenyl group, known for its HDAC inhibitory activity.

Uniqueness

3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

2-(aminomethyl)-3-(4-fluorophenyl)-N,N-dimethylpropanamide

InChI

InChI=1S/C12H17FN2O/c1-15(2)12(16)10(8-14)7-9-3-5-11(13)6-4-9/h3-6,10H,7-8,14H2,1-2H3

InChI Key

JYZWVOVXGVVHCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(CC1=CC=C(C=C1)F)CN

Origin of Product

United States

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